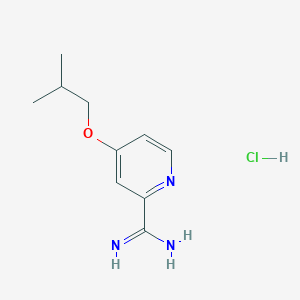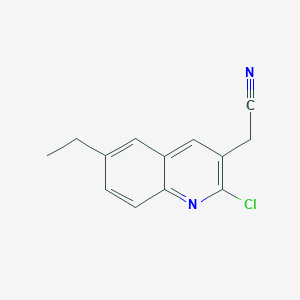
2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロ-6-エチルキノリン-3-イル)アセトニトリルは、分子式C13H11ClN2、分子量230.69 g/molの化学化合物です 。これは、複素環式芳香族有機化合物であるキノリンの誘導体です。 この化合物は、主に製薬や有機化学の分野における研究開発に使用されています .
準備方法
合成経路と反応条件
2-(2-クロロ-6-エチルキノリン-3-イル)アセトニトリルの合成は、通常、6-エチルキノリンの塩素化に続いて、アセトニトリルとの求核置換反応を含みます。 反応条件は、通常、チオニルクロリドや五塩化リンなどの塩素化剤の使用を必要とし、反応は通常、還流条件下で行われます .
工業的生産方法
2-(2-クロロ-6-エチルキノリン-3-イル)アセトニトリルの工業的生産方法は、実験室での合成に似ていますが、大量に対応するためにスケールアップされます。これらの方法は、製品の品質と収率を一定にするために、連続フローリアクターを使用することがよくあります。 試薬の添加と温度制御の自動化システムの使用も、工業的な環境では一般的です .
化学反応の分析
反応の種類
2-(2-クロロ-6-エチルキノリン-3-イル)アセトニトリルは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は酸化されて、さまざまな官能基を持つキノリン誘導体を形成することができます。
還元: 還元反応は、ニトリル基をアミン基に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤が頻繁に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はキノリンカルボン酸を生成する可能性がありますが、還元はキノリンアミンを生成する可能性があります .
科学研究の用途
2-(2-クロロ-6-エチルキノリン-3-イル)アセトニトリルは、いくつかの科学研究の用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害剤や受容体リガンドの研究に使用されます。
科学的研究の応用
2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials
作用機序
2-(2-クロロ-6-エチルキノリン-3-イル)アセトニトリルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらします。 含まれる正確な経路は、特定の用途と研究されている生物学的システムによって異なります .
類似化合物の比較
類似化合物
- 2-(2-クロロキノリン-3-イル)アセトニトリル
- 2-(6-エチルキノリン-3-イル)アセトニトリル
- 2-(2-クロロ-6-メチルキノリン-3-イル)アセトニトリル
ユニークさ
2-(2-クロロ-6-エチルキノリン-3-イル)アセトニトリルは、キノリン環に塩素原子とエチル基の両方が存在することによってユニークです。 この置換基の組み合わせは、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があり、研究開発に貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- 2-(2-Chloroquinolin-3-yl)acetonitrile
- 2-(6-Ethylquinolin-3-yl)acetonitrile
- 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile
Uniqueness
2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile is unique due to the presence of both a chlorine atom and an ethyl group on the quinoline ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C13H11ClN2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
2-(2-chloro-6-ethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-2-9-3-4-12-11(7-9)8-10(5-6-15)13(14)16-12/h3-4,7-8H,2,5H2,1H3 |
InChIキー |
BEGPUMFGJUQEHO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




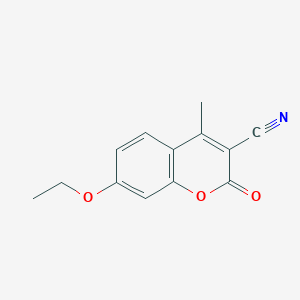
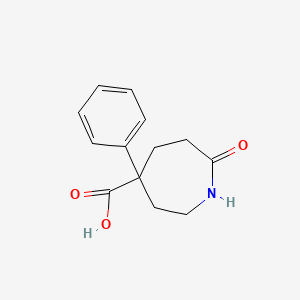


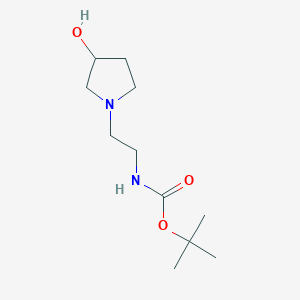
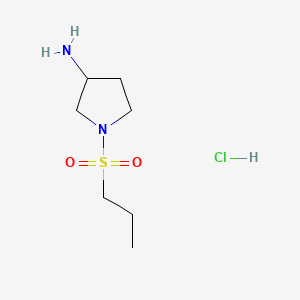

![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
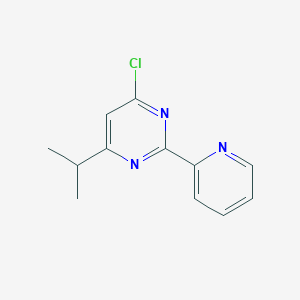
![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)
